6-Chloro-8-iodo-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-iodo-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLQJPKDVOTBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**sophisticated Synthetic Methodologies for 6 Chloro 8 Iodo 9h Purine and Analogues**
De Novo Synthesis Strategies for the 9H-Purine Core Incorporating Halogenation
De novo purine (B94841) synthesis offers the flexibility to introduce a wide variety of substituents onto the purine ring by using appropriately substituted precursors. wikipedia.org This pathway involves the stepwise construction of the imidazole (B134444) and pyrimidine (B1678525) rings that constitute the purine core. news-medical.netmicrobenotes.comfiveable.me
A common strategy in de novo purine synthesis involves the cyclization of a substituted pyrimidine precursor. For instance, a 4,5-diaminopyrimidine can be reacted with a suitable one-carbon source, known as a cyclizing agent, to form the imidazole ring and complete the purine structure. google.com
The choice of the cyclizing agent is crucial as it often determines the substituent at the C-8 position of the purine. google.com Various reagents can serve as cyclizing agents, including orthoesters, aldehydes, and acyl halides. google.comyoutube.com When an aldehyde is used, an oxidizing agent is typically required to facilitate the final aromatization of the purine ring. google.com
Table 1: Common Cyclizing Agents in Purine Synthesis
| Cyclizing Agent | Resulting C-8 Substituent |
|---|---|
| Formic acid | Hydrogen |
| Orthoesters (e.g., triethyl orthoformate) | Hydrogen or alkyl group |
| Aldehydes | Corresponding alkyl or aryl group |
These cyclization reactions can be performed in both solution and solid-phase synthesis, allowing for the generation of diverse purine libraries. google.com The reaction conditions, such as temperature and time, can be optimized to ensure the complete formation of the purine ring from any non-cyclic intermediates. google.com
To synthesize 6-chloro-8-iodo-9H-purine via a de novo approach, the precursors must contain the functionalities that will ultimately become the chloro and iodo substituents. This typically involves starting with a pyrimidine derivative that already bears a chlorine atom at the position corresponding to C-6 of the purine ring.
For instance, the synthesis can commence with 6-chloropyrimidine-4,5-diamine. researchgate.netresearchgate.net The subsequent cyclization to introduce the C-8 substituent is a critical step. To introduce an iodine atom at the C-8 position directly during the cyclization, an iodine-containing one-carbon source would be required, which is not a standard approach. A more common strategy involves introducing a different functional group at C-8 that can be later converted to an iodo group. Alternatively, a hydrogen atom can be introduced at C-8, followed by direct iodination.
Regioselective Halogenation Protocols at C-6 and C-8 Positions
The regioselective introduction of halogen atoms at the C-6 and C-8 positions of the purine ring is a cornerstone for the synthesis of this compound. The distinct electronic properties of the pyrimidine and imidazole rings of the purine core influence the reactivity of the different positions. The C-6 position is part of the electron-deficient pyrimidine ring, making it susceptible to nucleophilic substitution, while the C-8 position is part of the more electron-rich imidazole ring and is more prone to electrophilic substitution. mdpi.com
Direct halogenation of the purine core can be a powerful tool for introducing halogen substituents. The C-8 position of purines can be directly halogenated under electrophilic conditions. For instance, direct iodination at the C-8 position can be achieved using iodine in the presence of an oxidizing agent.
Recent advancements have also focused on direct C-H activation/halogenation. nih.gov Palladium-catalyzed methods have been developed for the direct arylation of the C-8 position of purines, and similar strategies can be envisioned for halogenation. nih.gov Furthermore, direct regioselective C-H cyanation of purines has been demonstrated, with the reaction typically occurring at the electron-rich C-8 position. mdpi.com
For the C-6 position, direct halogenation is less common. Instead, the chlorine atom is often introduced by converting a hydroxyl or amino group at this position. A widely used method is the treatment of hypoxanthine (a 6-oxopurine) with phosphoryl chloride (POCl₃) to yield 6-chloropurine (B14466).
Halogen exchange reactions provide another avenue for the synthesis of halogenated purines. For example, a more readily available halopurine can be converted to a different halopurine. While not a direct route to this compound from a non-halogenated precursor, it can be a useful strategy for modifying existing halogenated purines.
The synthesis of this compound would likely involve a multi-step sequence. A plausible route could start with the synthesis of 6-chloropurine. The subsequent iodination at the C-8 position would then yield the desired product. The regioselectivity of this iodination is favored by the electronic nature of the C-8 position.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic organic chemistry has seen a surge in the development of advanced catalytic methods, many of which are applicable to the synthesis and functionalization of purine derivatives. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Catalysis can be employed in various stages of the synthesis of this compound. For instance, in a de novo approach, the cyclization step can be catalyzed. A simple and efficient catalytic protocol for the synthesis of 6-chloro-8-substituted-9H-purine derivatives has been reported using cellulose sulfuric acid as a reusable heterogeneous catalyst. researchgate.net This method involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes. researchgate.net
For the functionalization of the purine core, transition metal catalysis is particularly powerful. Palladium- and nickel-catalyzed cross-coupling reactions are widely used for the modification of halopurines. nih.govtaylorfrancis.com For example, an iodo group at the C-8 position can be readily used in Suzuki, Sonogashira, and other cross-coupling reactions to introduce a wide range of substituents.
More recently, photoredox and dual catalytic systems have emerged as powerful tools for the functionalization of heterocycles, including purines. nih.gov These methods often proceed via radical intermediates and can enable transformations that are challenging to achieve with traditional methods. For example, a photoredox/nickel dual catalytic system has been used for the C-6 alkylation of chloropurines. nih.gov
Plasmon-driven catalysis is another emerging area that has been explored for the dehalogenation of brominated purines on silver and gold nanoparticles. acs.orgacs.org While this is a dehalogenation reaction, it highlights the potential of novel catalytic systems to influence the reactivity of halogenated purines.
Table 2: Examples of Advanced Catalytic Methods in Purine Synthesis
| Catalytic Method | Application | Reference |
|---|---|---|
| Cellulose Sulfuric Acid | One-pot synthesis of 6-chloro-8-substituted-9H-purines | researchgate.net |
| Photoredox/Nickel Dual Catalysis | C-6 alkylation of chloropurines | nih.gov |
| Palladium Catalysis | C-8 arylation of purines | nih.gov |
The application of these advanced catalytic methods can significantly enhance the efficiency and scope of the synthesis of this compound and its derivatives, opening up new avenues for the development of novel purine-based compounds.
Metal-Catalyzed Syntheses and Transformations
Metal-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to purine chemistry has enabled the development of efficient and selective methods for the synthesis and functionalization of compounds like this compound. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the purine ring.
One of the key challenges in the synthesis of this compound is the regioselective introduction of the iodine atom at the C8 position. Direct C-H functionalization has emerged as a promising strategy to achieve this transformation. While direct C-H arylation of purines has been reported, the specific metal-catalyzed C-H iodination of 6-chloropurine at the C8 position is a more specialized transformation that is actively being explored.
Palladium catalysts, often in combination with specific ligands, are effective in mediating a variety of transformations on the purine scaffold. For instance, palladium-catalyzed aryl amination reactions have been successfully applied to 6-bromopurine and 6-chloropurine nucleosides, demonstrating the utility of this approach for modifying the C6 position nih.gov. While this specific example does not directly address the synthesis of this compound, it highlights the potential of palladium catalysis for the functionalization of halogenated purines.
The general scheme for a palladium-catalyzed cross-coupling reaction on a purine ring involves the reaction of a halogenated purine derivative with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
| Reaction Type | Substrate | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Aryl Amination | 6-chloropurine ribonucleoside | Pd(OAc)₂/Xantphos/Cs₂CO₃ | 6-arylaminopurine ribonucleoside | nih.gov |
| Direct Arylation | 6-chloropurine | Anhydrous AlCl₃ | C6-aryl-substituted purine | nih.gov |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound and its analogues can benefit significantly from the application of these principles.
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. These principles include waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, use of catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention nih.govyale.eduresearchgate.net.
In the context of purine synthesis, several green chemistry approaches have been reported. For instance, the use of a reusable solid acid catalyst, such as cellulose sulfuric acid, for the synthesis of 6-chloro-8-substituted-9H-purines represents a significant step towards a more sustainable process. This method offers several advantages, including high yields, short reaction times, and the ability to recover and reuse the catalyst, which aligns with the principles of waste prevention and catalysis researchgate.net.
Another green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. The synthesis of pyrimidine and purine derivatives in water under microwave irradiation has been described as an eco-friendly and efficient method nih.gov. This approach avoids the use of volatile organic solvents, thus adhering to the principle of using safer solvents.
Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy, is another promising green technique that minimizes or eliminates the need for solvents researchgate.net. The application of these green methodologies to the synthesis of this compound can lead to more environmentally benign and economically viable production processes.
| Green Chemistry Principle | Application in Purine Synthesis | Example | Reference |
|---|---|---|---|
| Catalysis | Use of a reusable solid acid catalyst | Cellulose sulfuric acid for the synthesis of 6-chloro-8-substituted-9H-purines | researchgate.net |
| Safer Solvents | Microwave-assisted synthesis in water | Synthesis of pyrimidine and purine derivatives | nih.gov |
| Design for Energy Efficiency | Microwave irradiation to reduce reaction times | Microwave-assisted synthesis of purine derivatives | nih.gov |
| Waste Prevention | Recovery and reusability of the catalyst | Cellulose sulfuric acid catalyst can be reused multiple times | researchgate.net |
Purification and High-Purity Isolation Techniques for this compound
The purification of this compound to a high degree of purity is essential for its use in research and potential applications. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common techniques employed for the purification of purine derivatives include chromatographic methodologies and crystallization.
Chromatographic Methodologies
Column chromatography is a widely used technique for the purification of organic compounds, including purine derivatives. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase is passed through it.
For the purification of 6-chloro-8-substituted-9H-purine derivatives, column chromatography using silica gel as the stationary phase is a common practice. A mobile phase consisting of a mixture of hexane and ethyl acetate is often employed, with the polarity of the solvent mixture being gradually increased to elute the desired compound researchgate.net. In a specific instance of a 6-iodopurine derivative, the crude material was purified by silica gel column chromatography using a mobile phase gradient of dichloromethane in hexane, followed by a gradient of methanol in dichloromethane mdpi.com.
The selection of the appropriate mobile phase is critical for achieving good separation. Thin-layer chromatography (TLC) is often used as a preliminary tool to determine the optimal solvent system for column chromatography.
| Compound | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| 6-chloro-8-substituted-9H-purine derivatives | Silica gel | Hexane and Ethyl Acetate (increasing polarity) | researchgate.net |
| 2′-Deoxy-3′,5′-di-O-acetyl-6-iodo-β-D-purineriboside | Silica gel | CH₂Cl₂:hexane (4:1) followed by CH₂Cl₂:MeOH (100% to 200:1 to 150:1) | mdpi.com |
Crystallization and Recrystallization Optimization
Crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or supersaturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities in the solution.
For 6-chloro-8-substituted-9H-purine derivatives, recrystallization from ethanol has been reported to yield high-purity products researchgate.net. In another case, a 9-(tert-butyl)-6-chloropurine was crystallized from a mixture of isopropanol and water nih.gov. The choice of solvent or solvent system is crucial and is determined by the solubility of the compound at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
The successful growth of single crystals is often a prerequisite for structural elucidation by X-ray diffraction. The molecular structure of 6-chloro-2-iodopurine has been determined by single-crystal X-ray diffraction, indicating that suitable conditions for its crystallization were found rsc.orgresearchgate.net. The optimization of crystallization conditions, such as solvent, temperature, and cooling rate, is often necessary to obtain crystals of sufficient quality for analysis.
**elucidating Reactivity Profiles and Reaction Mechanisms of 6 Chloro 8 Iodo 9h Purine**
Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position
The C-6 position of the purine (B94841) ring is highly electrophilic, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity is a cornerstone for introducing a variety of nitrogen, oxygen, and sulfur-based functional groups. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The rate of this reaction is enhanced by the electron-withdrawing nature of the purine's pyrimidine (B1678525) and imidazole (B134444) rings, which stabilize the anionic intermediate. masterorganicchemistry.com
The displacement of the C-6 chloride by amine nucleophiles is a widely employed strategy for the synthesis of N6-substituted purine derivatives. These reactions are typically performed by heating 6-chloro-8-iodo-9H-purine with a primary or secondary amine, often in a polar solvent such as ethanol, n-butanol, or DMF, and sometimes in the presence of a non-nucleophilic base to neutralize the HCl byproduct. researchgate.net
Microwave-assisted protocols have been shown to significantly accelerate these amination reactions, often leading to higher yields and shorter reaction times, and enabling the use of environmentally benign solvents like water. researchgate.net The reactivity of the C-6 chloro group in 6-halopurines in SNAr reactions with amines generally follows the order F > Cl > Br > I for aliphatic amines, although this can be influenced by reaction conditions and the nature of the amine. byu.edubyu.edu
Table 1: Representative Amination Reactions at the C-6 Position of Halopurines Data is illustrative and based on reactions with related 6-chloropurine (B14466) derivatives.
| Amine Nucleophile | Solvent | Conditions | Product Class | Yield (%) |
| Cyclohexylamine | n-BuOH | Reflux, 2h | N6-Cyclohexylpurine | ~95% |
| Morpholine | Water | MW, 120°C, 10 min | N6-Morpholinylpurine | ~98% |
| Aniline | EtOH | Reflux, 8h | N6-Phenylpurine | ~90% |
| Diethylamine | Water | MW, 120°C, 15 min | N6,N6-Diethylpurine | ~94% |
Similar to amination, the C-6 chloro group can be readily displaced by oxygen and sulfur nucleophiles to yield 6-alkoxy-, 6-aryloxy-, and 6-thio-substituted purines. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides proceed efficiently to form the corresponding ethers. Thiolates and thiols (in the presence of a base) react to produce thioethers.
Kinetic studies on related 6-halopurine nucleosides have shown that for oxygen and sulfur nucleophiles, the reactivity order of the halogen leaving group is generally F > Cl ≈ Br > I. byu.edubyu.edu This indicates that while the C-6 chloro group on this compound is reactive, a corresponding fluoro derivative would be even more susceptible to substitution by these nucleophiles. byu.edu
Table 2: Representative SNAr Reactions with O- and S-Nucleophiles Data is illustrative and based on reactions with related 6-chloropurine derivatives.
| Nucleophile | Solvent | Base | Product Class |
| Sodium Methoxide | Methanol | - | 6-Methoxypurine |
| Phenol | DMF | K₂CO₃ | 6-Phenoxypurine |
| Sodium Thiophenoxide | Ethanol | - | 6-(Phenylthio)purine |
| 1-Propanethiol | DMF | Et₃N | 6-(Propylthio)purine |
Organometallic Cross-Coupling Reactions at the C-8 Position
The carbon-iodine bond at the C-8 position is the preferred site for transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy and higher susceptibility to oxidative addition compared to the C-Cl bond. nih.gov This differential reactivity allows for selective functionalization at C-8 while preserving the C-6 chloro group for subsequent SNAr reactions.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is readily applicable to the C-8 position of this compound. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org The high regioselectivity for the C-8 position is a direct consequence of the established reactivity trend for halides in oxidative addition: I > Br > OTf >> Cl. libretexts.orgresearchgate.net This allows for the selective synthesis of 8-aryl or 8-vinyl purines.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling at C-8 Data is illustrative and based on reactions with related 8-halopurine derivatives.
| Boronic Acid | Catalyst | Base | Solvent | Product Class |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Chloro-8-phenyl-9H-purine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-Chloro-8-(4-methoxyphenyl)-9H-purine |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | DME | 6-Chloro-8-vinyl-9H-purine |
The Sonogashira coupling enables the introduction of alkyne moieties at the C-8 position through a palladium- and copper-cocatalyzed reaction with a terminal alkyne. This reaction proceeds with high regioselectivity for the C-8 iodo group over the C-6 chloro group.
Research on the closely related 9-substituted-6-chloro-2,8-diiodopurines has demonstrated that catalyst control can dictate regioselectivity between two C-I bonds. elsevierpure.comrsc.orgbohrium.com Specifically, using a palladium catalyst with a monodentate ligand like Pd(PPh₃)₄ favors coupling at the C-2 position. rsc.org In contrast, employing catalysts with bidentate ligands or electron-rich monodentate phosphine (B1218219) ligands, such as those generated from Pd₂(dba)₃, directs the coupling to the C-8 position. elsevierpure.comrsc.org This principle of ligand-directed regioselectivity is directly applicable to selectively functionalizing the C-8 position of this compound.
Table 4: Catalyst Systems for Regioselective Sonogashira Coupling Based on findings for 9-substituted-6-chloro-2,8-diiodopurines. elsevierpure.comrsc.org
| Catalyst System | Ligand Type | Preferred Coupling Position | Product Class |
| Pd(PPh₃)₄ / CuI | Monodentate | C-2 (in di-iodo) | 8-(Alkynyl)purine (expected for C-8 mono-iodo) |
| Pd₂(dba)₃ / Xantphos / CuI | Bidentate | C-8 | 6-Chloro-8-(alkynyl)-9H-purine |
| Pd(OAc)₂ / SPhos / CuI | Electron-rich Monodentate | C-8 | 6-Chloro-8-(alkynyl)-9H-purine |
The Stille coupling reaction, which pairs an organohalide with an organostannane reagent catalyzed by palladium, is another effective method for C-C bond formation at the C-8 position. wikipedia.orgorganic-chemistry.org The reaction is highly versatile and tolerant of a wide array of functional groups. libretexts.org The reactivity of the organic halide in the rate-determining oxidative addition step follows the order I > Br > OTf > Cl, ensuring that the Stille coupling occurs exclusively at the C-8 iodo position of this compound. libretexts.org The transfer rate of the group from the organostannane reagent also follows a predictable trend: alkynyl > alkenyl > aryl > allyl > alkyl. libretexts.org
Table 5: Representative Stille Coupling Reaction Parameters Data is illustrative and based on general Stille reaction principles applied to halopurines.
| Organostannane | Catalyst | Additive | Solvent | Product Class |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 6-Chloro-8-phenyl-9H-purine |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 6-Chloro-8-vinyl-9H-purine |
| (Phenylethynyl)trimethylstannane | Pd₂(dba)₃ / P(fur)₃ | LiCl | Dioxane | 6-Chloro-8-(phenylethynyl)-9H-purine |
Buchwald-Hartwig Amination and Related C-N Coupling at C-8
The formation of a carbon-nitrogen bond at the C8 position of the purine scaffold is a crucial transformation in the synthesis of various biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a powerful tool for this purpose. wikipedia.orgchemeurope.com This reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base. chemeurope.com
In the context of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond allows for selective amination at the C8 position. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org
Key components of the Buchwald-Hartwig reaction include:
Catalyst: Typically a palladium(0) species, which can be generated in situ from a palladium(II) precursor. libretexts.org
Ligand: Often a bulky, electron-rich phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle. chemeurope.com
Base: A non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine. chemeurope.com
The choice of ligand is critical and can influence the scope and efficiency of the reaction. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides. wikipedia.org The reaction conditions, including solvent and temperature, are also important parameters that need to be optimized for specific substrates. Toluene is a commonly used solvent for these reactions. libretexts.org
The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C8 position of 6-chloro-9H-purine, providing access to a diverse library of 8-amino-6-chloropurine derivatives.
Directed Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. wikipedia.orgsemanticscholar.org This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents. semanticscholar.org
In purine chemistry, directed lithiation can be employed to introduce substituents at specific positions of the purine ring. For a 6-chloropurine derivative, the presence of acidic protons, particularly at the C2 and C8 positions, can lead to complex mixtures of mono- and di-lithiated species upon treatment with a strong base. researchgate.net However, regioselective lithiation can be achieved under carefully controlled conditions. For instance, the use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures can favor deprotonation at a specific site. semanticscholar.orgresearchgate.net
The general procedure for directed lithiation and quenching involves:
Protection of the N9 position: To prevent complications from the acidic N-H proton, the purine is often protected with a suitable group, such as a tetrahydropyranyl (THP) group. researchgate.net
Lithiation: The protected purine is treated with a strong lithium base (e.g., n-butyllithium, s-butyllithium, or LTMP) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). semanticscholar.orgharvard.edu The base coordinates to a heteroatom in the directing group, facilitating the removal of a nearby proton. wikipedia.org
Quenching: The resulting aryllithium intermediate is then reacted with an electrophile to introduce the desired functional group. wikipedia.org
A variety of electrophiles can be used in the quenching step, leading to a diverse array of substituted purines as shown in the table below.
| Electrophile | Introduced Functional Group |
| Iodine (I₂) | Iodo |
| Tributyltin chloride (Bu₃SnCl) | Tributylstannyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Aldehydes/Ketones | Hydroxyalkyl |
| Disulfides | Thioether |
For example, the regioselective 2-lithiation of a 6-chloro-9-THP-purine has been achieved using LTMP, and subsequent quenching with tributyltin chloride afforded the 2-stannylated product in high yield. researchgate.net This stannylated intermediate can then be further functionalized, for instance, by treatment with iodine to introduce an iodo group at the C2 position. researchgate.net
Reductive Dehalogenation Pathways and Conditions
Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. organic-chemistry.org This process can be a crucial step in organic synthesis, either to remove a directing group that is no longer needed or to selectively remove one halogen in the presence of others. organic-chemistry.org
In the case of this compound, the difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective dehalogenation. The C-I bond is generally weaker and more susceptible to cleavage than the C-Cl bond. This differential reactivity enables the selective removal of the iodine atom at the C8 position while leaving the chlorine atom at the C6 position intact.
Common methods for reductive dehalogenation include:
Catalytic Hydrogenation: This is a widely used method that employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org The reaction is typically carried out under neutral conditions. organic-chemistry.org Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org
Metal/Acid Systems: Systems like zinc in acetic acid can also be effective for reductive dehalogenation.
Radical-based methods: Tin-free radical dehalogenation methods using visible-light photoredox catalysis have also been developed. organic-chemistry.org
The choice of reaction conditions is critical for achieving the desired selectivity. For instance, milder conditions will favor the reduction of the more labile C-I bond, while harsher conditions might lead to the reduction of both C-I and C-Cl bonds. The selective reductive dehalogenation of the 8-iodo group from this compound would yield 6-chloro-9H-purine, a valuable intermediate for further synthetic manipulations at the C6 position.
Chemo- and Regioselectivity in Multi-Substituted Purine Systems
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. study.commdpi.com In multi-substituted purine systems like this compound, both concepts are of paramount importance for directing synthetic outcomes.
The purine ring itself possesses multiple potential reaction sites. The pyrimidine part of the ring is generally electron-deficient, making the C2, C6, and C8 positions susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. Conversely, the imidazole ring is more electron-rich and can undergo electrophilic substitution. mdpi.com
In this compound, the key to controlling reactivity lies in the differential properties of the C6-Cl and C8-I bonds.
Nucleophilic Aromatic Substitution (SNA r): The C6 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. The C8 position is generally less reactive in SNAr reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions: In contrast, the C8-I bond is significantly more reactive than the C6-Cl bond in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov This is due to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to the palladium(0) catalyst.
This differential reactivity allows for a high degree of chemo- and regioselectivity. For example, one can selectively perform a cross-coupling reaction at the C8 position, leaving the C6-Cl bond intact for a subsequent nucleophilic substitution reaction. This orthogonal reactivity is a powerful tool for the stepwise and controlled elaboration of the purine scaffold.
The table below summarizes the general reactivity patterns of the C6 and C8 positions in this compound.
| Reaction Type | Preferred Position | Rationale |
| Nucleophilic Aromatic Substitution | C6 | Higher activation by adjacent nitrogen atoms. |
| Palladium-Catalyzed Cross-Coupling | C8 | Lower C-I bond energy, facilitating oxidative addition. |
| Directed Lithiation | Dependent on directing group and base | Steric and electronic factors direct the deprotonation. |
By carefully choosing the reaction type and conditions, chemists can selectively functionalize either the C6 or the C8 position of this compound, enabling the synthesis of a wide range of complex and specifically substituted purine derivatives.
Mechanistic Studies of Key Transformations of this compound
Understanding the reaction mechanisms of key transformations involving this compound is fundamental to optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.
Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C8-I bond of the purine, forming a Pd(II) intermediate.
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 8-aminopurine product and regenerating the Pd(0) catalyst. chemeurope.comlibretexts.org
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. chemeurope.com
Directed Lithiation: The mechanism of directed ortho-metalation involves the initial coordination of the organolithium reagent to a heteroatom-containing directing group. wikipedia.org This coordination increases the kinetic acidity of the ortho-protons, facilitating their removal by the strong base to form a stable aryllithium intermediate. organic-chemistry.org The regioselectivity is therefore controlled by the position of the directing group. In the case of N9-protected purines, the nitrogen atoms of the purine ring system itself can act as directing groups.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism at the C6 position proceeds via a two-step addition-elimination pathway.
Addition: The nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the purine ring and yielding the substituted product.
The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electron-withdrawing character of the purine ring.
By elucidating these mechanisms, researchers can develop more efficient and selective synthetic routes to novel purine derivatives.
**derivatization Strategies and Structure Activity Relationship Sar Methodologies for 6 Chloro 8 Iodo 9h Purine Analogs**
Design Principles for Novel Purine (B94841) Derivatives from 6-Chloro-8-iodo-9H-purine as a Synthetic Synthon
The design of novel purine derivatives from this compound is fundamentally guided by the distinct chemical properties of the halogen atoms at the C6 and C8 positions. The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C8 position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and regioselective introduction of various substituents, forming the basis for the rational design of new chemical entities.
Key design principles include:
Sequential Functionalization : The C6-chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a diverse range of substituents. Following this, the C8-iodo group can be modified through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of aryl, alkynyl, or amino moieties, respectively. This sequential approach allows for the systematic exploration of the chemical space around the purine core.
Structure-Based Design : When the biological target is known, such as a kinase or a bromodomain, the design of derivatives can be guided by the three-dimensional structure of the binding site. mdpi.comnih.gov For instance, substituents at the C6 and C8 positions can be chosen to form specific hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with key amino acid residues in the target protein. mdpi.com
Privileged Scaffold Concept : The purine core is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.gov The design of novel derivatives often leverages this by appending pharmacophores known to interact with specific target classes to the 6- and 8-positions of the purine ring.
A study on the synthesis of 6,8-disubstituted-9-H-purines demonstrated a convenient two-step method involving the cyclization of 6-chloro-4,5-diaminopyrimidine with various arylcarboxylic acids or chlorides, followed by SNAr with amines and alkoxides or Pd-catalyzed amidations at the C6 position. acs.org This highlights the practical application of these design principles in generating libraries of diverse purine analogs.
Combinatorial Chemistry and Library Synthesis Approaches
The systematic exploration of SAR is greatly facilitated by the generation of compound libraries. This compound is an ideal starting material for combinatorial chemistry due to its two distinct points of diversification. Both solution-phase and solid-phase synthesis strategies have been employed to create libraries of purine derivatives.
Solution-Phase Parallel Synthesis : This approach allows for the rapid synthesis of a large number of compounds in parallel. A notable example is the synthesis of a 216-member library of 2,6,8,9-tetrasubstituted purines. nih.gov This was achieved through a multi-step sequence that involved sequential substitution of a pyrimidine (B1678525) precursor, followed by cyclization to form the purine ring and subsequent modifications. nih.gov
Solid-Phase Synthesis : Attaching the purine scaffold to a solid support allows for the use of excess reagents and simplified purification procedures. A study described the solid-phase synthesis of various substituted purines starting from 4,6-dichloro-5-nitropyrimidine (B16160) coupled to a Rink amide resin. researchgate.net After construction of the purine ring on the solid support, various substituents can be introduced at the desired positions before cleavage from the resin. researchgate.net
A specific example of a solution-phase library synthesis involved a two-step process to generate a 32-member library of 6,8-disubstituted purines. acs.org The first step was the cyclization of 6-chloro-4,5-diaminopyrimidine with different arylcarboxylic acids to introduce diversity at the C8 position. The second step involved parallel SNAr reactions at the C6 position with a variety of amines and alkoxides. acs.org
| Approach | Key Intermediate | Library Size | Diversification Points | Reference |
|---|---|---|---|---|
| Solution-Phase Parallel Synthesis | 6-Sulfur-substituted pyrimidine | 216 members | C2, C6, C8, N9 | nih.gov |
| Solution-Phase Synthesis | 6-Chloro-8-aryl-9H-purine | 32 members | C6, C8 | acs.org |
| Solid-Phase Synthesis | 4,6-Dichloro-5-nitropyrimidine on Rink amide resin | Multiple compounds | C6 and other positions | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques that play a crucial role in understanding the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in prioritizing synthetic efforts and designing more potent and selective analogs.
QSAR models aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activities. nih.govnih.gov These models, once validated, can be used to predict the activity of novel, unsynthesized compounds. unc.edu Various machine-learning methods, such as random forest, have been applied to develop robust QSAR models for predicting anticancer activity. nih.govresearchgate.net
For purine derivatives, QSAR studies can help in understanding how different substituents at the C6 and C8 positions influence their interaction with a biological target. For instance, a k-nearest neighbor (kNN) QSAR modeling approach was successfully used to discover novel tylophorine (B1682047) derivatives as anticancer agents, demonstrating the predictive power of such models in identifying active compounds from large databases. unc.edu While not specific to this compound, this methodology is directly applicable to its derivatives.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.govmdpi.comdovepress.com A pharmacophore model can be generated based on a set of known active ligands or the structure of the target's binding site. mdpi.comdovepress.com This model can then be used as a 3D query to screen virtual compound libraries for molecules that fit the pharmacophore and are therefore likely to be active. nih.gov
Both QSAR and pharmacophore modeling can pinpoint the key structural features that are either beneficial or detrimental to the biological activity of this compound analogs.
A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds revealed that steric properties had a more significant contribution to cytotoxicity than electronic properties. The analysis concluded that an arylpiperazinyl moiety at the C6 position was beneficial for activity, whereas bulky substituents at the C2 position were unfavorable. Such insights are invaluable for guiding the design of new derivatives.
In the context of kinase inhibitors, pharmacophore models often highlight the importance of a hydrogen bond donor/acceptor pattern that mimics the hinge-binding motif of ATP. nih.govresearchgate.net For derivatives of this compound, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while substituents introduced at the C6 and C8 positions can be designed to provide additional hydrogen bonding or hydrophobic interactions to enhance binding affinity and selectivity. For example, in the design of Hsp90 inhibitors, the purine ring was found to bind in one pocket, while substituents were designed to occupy an adjacent hydrophobic pocket. mdpi.comnih.gov
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the desired biological activity.
Scaffold Hopping : This involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar three-dimensional arrangement of the key functional groups. This can lead to compounds with improved potency, selectivity, pharmacokinetic properties, or novelty for intellectual property purposes. An extensive scaffold-hopping exercise on a series of proteasome inhibitors, which involved in silico profiling and chemical synthesis, led to the identification of a preclinical candidate with improved solubility and metabolic stability. dundee.ac.uk While this example does not start with a purine, the principles are directly applicable to using the 6,8-disubstituted purine scaffold derived from this compound to replace other heterocyclic cores.
Bioisosteric Replacement : This strategy involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. For the this compound scaffold, bioisosteric replacements for the chloro and iodo groups could be considered to fine-tune the reactivity, polarity, and steric properties of the molecule. For instance, the chloro group at C6 could be replaced with other small electron-withdrawing groups, and the iodo group at C8 could be replaced with other functionalities suitable for cross-coupling reactions. A study on 6-halopurine nucleosides systematically investigated the effect of different halogens (F, Cl, Br, I) on the rate of SNAr reactions, providing valuable data for designing bioisosteric replacements. nih.gov
| Nucleophile/Conditions | Reactivity Order |
|---|---|
| BuNH2/MeCN | F > Br > Cl > I |
| MeOH/DBU/MeCN | F > Cl ≈ Br > I |
| K+-SCOCH3/DMSO | F > Br > I > Cl |
| Aniline/MeCN (70°C) | I > Br > Cl > F |
| Aniline/TFA/MeCN (50°C) | F > I > Br > Cl |
Development of Chemical Probes and Tools for Biological Research (non-clinical)
Derivatives of this compound can be functionalized to create chemical probes and tools for studying biological systems. These tools are essential for target identification, validation, and elucidating molecular mechanisms.
Affinity Chromatography Ligands : By tethering a derivative of this compound to a solid support, an affinity chromatography matrix can be created. nih.gov This can be used to isolate and identify the binding partners (e.g., proteins) of the purine analog from a complex biological sample, a crucial step in target deconvolution. nih.govresearchgate.net
Fluorescent Probes : Incorporation of a fluorescent moiety onto the purine scaffold can generate probes for use in fluorescence polarization assays, fluorescence microscopy, or flow cytometry. These probes can be used to visualize the localization of the target protein within cells or to quantify the binding of the probe to its target in a high-throughput screening format.
Biotinylated Probes : Attaching a biotin (B1667282) tag to a purine derivative allows for the use of avidin- or streptavidin-based detection methods. These probes can be used in pull-down assays to isolate the target protein and its interacting partners.
The development of 2-amine-9H-purine-based ligands as potent and selective inhibitors of the BRD9 bromodomain serves as an excellent example of how a purine scaffold can be optimized to create a chemical probe. nih.gov These probes can be used to study the biological role of BRD9 in various cellular processes. nih.gov Similarly, purine nucleoside analogs have been widely used as tools in cancer research to study DNA synthesis and apoptosis. medchemexpress.com
**computational and Theoretical Investigations of 6 Chloro 8 Iodo 9h Purine Systems**
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For purine (B94841) systems, these calculations elucidate the distribution of electrons, the energies of molecular orbitals, and various parameters that predict chemical reactivity. The presence of electronegative halogen atoms, such as chlorine at the C6 position and iodine at the C8 position of the 6-Chloro-8-iodo-9H-purine ring, significantly influences its electronic structure.
These calculations can determine key reactivity descriptors. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps identify sites susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the chlorine and iodine atoms is expected to lower the energy of the LUMO, making the purine ring more susceptible to nucleophilic substitution, a common reaction for halogenated purines.
Table 1: Representative Quantum Chemical Reactivity Descriptors for a Halogenated Purine Scaffold Note: The following data is illustrative for a generic halogenated purine system and not specific to this compound, as direct computational studies were not found. Values are in arbitrary units for comparison.
| Parameter | Calculated Value (a.u.) | Implication |
|---|---|---|
| Energy of HOMO | -0.25 | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -0.05 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 0.20 | Related to chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Variable | Indicates regions of positive (electrophilic) and negative (nucleophilic) potential |
Molecular Docking and Molecular Dynamics Simulations of Purine Derivatives with Target Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For purine derivatives, this is crucial for understanding how they might interact with biological targets like enzymes or receptors. nih.gov Molecular dynamics (MD) simulations further investigate the stability of these docked complexes over time, providing insights into the flexibility and conformational changes of both the ligand and the target protein.
Studies on various purine derivatives have shown their potential to bind to a range of biomolecules. For example, purine scaffolds have been successfully docked into the binding sites of Smoothened (SMO) receptors and bromodomains. nih.govnih.gov In such simulations, the purine core often forms key hydrogen bonds and stacking interactions, while substituents like the chloro and iodo groups on this compound would occupy specific sub-pockets, influencing binding affinity and selectivity. nih.gov Docking studies can provide insights into how the substitution pattern on the purine ring relates to its affinity for a target. nih.gov
Table 2: Example of Molecular Docking Results for Purine Derivatives against a Protein Target
| Purine Derivative | Target Protein | Binding Affinity (pKi) | Key Interacting Residues |
|---|---|---|---|
| Derivative 8f | SMO Receptor | 5.17 | His470, Tyr473 |
| Derivative 8h | SMO Receptor | 5.01 | His470, Tyr473 |
| Compound 1 | BRD4(1) Bromodomain | - | Asn140, Trp81 |
Prediction of Reaction Pathways and Transition States in Purine Transformations
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states—the highest energy point along a reaction coordinate. For purine transformations, this is valuable for predicting reaction outcomes and designing efficient synthetic routes. One method for designing potent enzyme inhibitors is through transition state analysis. nih.gov
For this compound, theoretical calculations could predict the relative reactivity of the C6-Cl and C8-I bonds toward nucleophilic displacement. By calculating the activation energies for different reaction pathways, researchers can determine which substitution is more likely to occur under specific conditions. Studies on enzymes like purine nucleoside phosphorylase (PNP) have utilized transition state analysis to develop powerful inhibitors with picomolar dissociation constants. nih.gov This demonstrates the power of predicting reaction pathways to design functionally active molecules. nih.gov
Virtual Screening and Ligand Design Methodologies Utilizing Purine Scaffolds
Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The purine scaffold is a common and valuable starting point in these campaigns due to its presence in many natural bioactive molecules and its versatile chemical functionality. acs.orgresearchgate.net
In a typical structure-based virtual screening workflow, a library of compounds is docked into the binding site of a target protein. The compounds are then ranked based on their predicted binding affinity or "docking score". nih.gov This process can efficiently filter millions of potential molecules down to a manageable number for experimental testing. enamine.net Purine-based libraries can be screened against various targets, and hits can be further optimized by computationally modifying the purine core to improve binding and other properties. nih.govrsc.org
Table 3: Generalized Workflow for Virtual Screening of Purine Libraries
| Step | Description | Objective |
|---|---|---|
| 1. Target Preparation | Prepare the 3D structure of the biological target (e.g., a protein). | Define the binding site for docking. |
| 2. Library Preparation | Generate or obtain a 3D library of purine-based compounds. | Create a diverse set of potential ligands. |
| 3. Molecular Docking | Dock the entire library of compounds into the target's binding site. | Predict binding poses and scores for each compound. |
| 4. Hit Selection | Filter and rank compounds based on docking scores and other criteria (e.g., pharmacophore matching). | Identify the most promising candidates ("hits"). |
| 5. Experimental Validation | Synthesize and test the selected hits in biological assays. | Confirm the activity predicted by the computational model. |
Conformational Analysis and Tautomerism Studies of Halogenated Purines
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For halogenated purines, the size and electronic properties of the halogen substituents can influence the preferred conformation. Repulsion between adjacent bulky groups can lead to deviations from ideal geometries. beilstein-journals.org
Tautomerism is another critical aspect, particularly for the purine ring system, which can exist in different isomeric forms. The most common tautomers for a 9H-purine involve the position of the proton on the imidazole (B134444) ring, which can reside on the N7 or N9 nitrogen. For this compound, the N9-H tautomer is specified by its name, but the potential for it to exist in equilibrium with the N7-H tautomer is an important consideration. Computational studies can predict the relative energies of these tautomers, determining which form is likely to be more stable and therefore more populated under given conditions. Studies on C8-substituted guanine nucleosides have used spectroscopic and computational methods to determine the favored tautomeric structures, finding that an 8-keto form is preferred over an 8-enol form. nih.gov
Table 4: Common Tautomers of the Purine Ring System
| Tautomer Name | Description | Relative Stability |
|---|---|---|
| N9-H Tautomer | Proton is attached to the nitrogen at position 9. | Often the most stable form for many purine derivatives. |
| N7-H Tautomer | Proton is attached to the nitrogen at position 7. | Can be stabilized by specific substituents or environmental factors. |
**advanced Analytical and Spectroscopic Techniques in 6 Chloro 8 Iodo 9h Purine Research**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Chloro-8-iodo-9H-purine. rsc.org It provides detailed information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the proton at the C2 position of the purine (B94841) ring and the proton on the N9 nitrogen (or N7, depending on the dominant tautomer in solution). The chemical shift of these protons provides insight into the electronic environment within the heterocyclic system. libretexts.org
¹³C NMR spectroscopy is crucial for mapping the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are sensitive to the effects of the substituents. For instance, the substitution of alkyl groups at the N⁷ versus the N⁹ position in 6-chloropurine (B14466) derivatives leads to distinct and predictable changes in the chemical shift of the C5 carbon, allowing for unambiguous isomer identification. acs.org In the case of this compound, the presence of the electron-withdrawing chlorine at C6 and the bulky iodine at C8 would significantly influence the chemical shifts of the surrounding carbon atoms, providing a unique spectral fingerprint.
Furthermore, NMR is a powerful tool for monitoring the progress of reactions involving the purine. For example, during substitution reactions where the chlorine at the C6 position is displaced by another functional group, the reaction can be followed in real-time by observing the disappearance of the reactant's NMR signals and the concurrent appearance of the product's signals. acs.org This allows for the optimization of reaction conditions and the determination of reaction kinetics.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | H2 | ~8.5 - 8.8 | Single proton on the purine ring, typically downfield. |
| ¹H | N9-H | ~13.0 - 14.0 | Broad signal, position is solvent and concentration dependent. |
| ¹³C | C2 | ~150 - 153 | Carbon bearing the H2 proton. |
| ¹³C | C4 | ~150 - 155 | Quaternary carbon adjacent to N3 and N9. |
| ¹³C | C5 | ~125 - 130 | Quaternary carbon influenced by the C6-chloro group. |
| ¹³C | C6 | ~155 - 160 | Carbon directly attached to the chlorine atom. |
| ¹³C | C8 | ~90 - 100 | Carbon directly attached to the iodine atom, significantly shielded. |
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high precision. nih.gov For this compound, MS is fundamental for confirming its identity and elemental composition. wikipedia.org
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with enough accuracy to confirm the specific molecular formula, C₅H₂ClIN₄. This technique distinguishes the target compound from other molecules with the same nominal mass. bu.edu.eg
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks separated by two mass units (M+ and M+2), with a characteristic intensity ratio that is a clear indicator of a single chlorine atom in the molecule. Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying the spectrum.
The ionization method used, such as electrospray ionization (ESI) or electron impact (EI), can also generate characteristic fragment ions by breaking specific bonds in the molecule. Analyzing these fragmentation patterns provides additional structural information that corroborates the proposed structure. bu.edu.eg
| Ion Species | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [M+H]⁺ | ¹²C₅¹H₃³⁵Cl¹²⁷I¹⁴N₄ | 279.9113 | 100 |
| [M+H]⁺ | ¹²C₅¹H₃³⁷Cl¹²⁷I¹⁴N₄ | 281.9083 | ~32 |
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles.
For purine derivatives, which can exist as different tautomers, X-ray analysis is often essential to definitively establish the structure in the solid state. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and the planarity of the bicyclic purine core.
Furthermore, this technique reveals how molecules pack together in the crystal lattice. It can identify and characterize intermolecular interactions, such as hydrogen bonds involving the N-H group and potential halogen bonding involving the chlorine or iodine atoms. Studies on related 6-chloropurine analogs have shown detailed intermolecular π-π stacking interactions and non-classical hydrogen bonds that define the supramolecular architecture. nih.govnih.gov This information is critical for understanding the material's physical properties and intermolecular recognition patterns.
| Parameter | Typical Information Determined | Example from a Related Structure |
|---|---|---|
| Crystal System | The basic crystal lattice structure (e.g., Monoclinic, Triclinic). | Triclinic nih.gov |
| Space Group | The symmetry elements of the unit cell. | P-1 nih.gov |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.1 Å, c = 12.3 Å nih.gov |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-I). | C-Cl: ~1.74 Å |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds, π-π stacking. | Centroid-to-centroid distance: 3.89 Å nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. It is widely used in the analysis of purine compounds to assess sample purity and to isolate specific compounds from reaction mixtures. taylorfrancis.com
For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.br
Because the purine ring system contains a chromophore, the compound can be easily detected using a UV detector set to a wavelength where the molecule strongly absorbs light. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, column type). scielo.br By comparing the retention time to that of a known standard, the compound can be identified. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for the quantitative determination of its purity by measuring the relative areas of any impurity peaks. mdpi.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate) acs.orgscielo.br |
| Flow Rate | 0.5 - 1.5 mL/min acs.orgscielo.br |
| Detection | UV Absorbance at ~254-270 nm |
| Expected Outcome | A sharp peak at a characteristic retention time, with purity calculated from the peak area percentage. |
Specialized Spectroscopic Methods (e.g., UV-Vis, IR) in Purine Research
In addition to NMR and MS, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable, albeit less detailed, structural information. wikipedia.org
UV-Vis Spectroscopy: Purines, as aromatic heterocyclic systems, exhibit strong absorption in the UV region of the electromagnetic spectrum. acs.orgnih.gov The UV-Vis spectrum of this compound would show one or more absorption maxima (λmax). The position of these maxima is characteristic of the purine's electronic structure and is influenced by the nature and position of its substituents. This property is particularly useful for quantitative analysis using techniques like HPLC with UV detection. mdpi.com
| Technique | Parameter | Expected Value/Region | Structural Correlation |
|---|---|---|---|
| UV-Vis | λmax | ~260 - 280 nm | π → π* transitions of the conjugated purine ring system. |
| IR | Absorption Band | 3200 - 3400 cm⁻¹ (broad) | N-H stretching vibration. |
| IR | Absorption Band | 3000 - 3100 cm⁻¹ | Aromatic C-H stretching. |
| IR | Absorption Band | 1500 - 1650 cm⁻¹ | C=N and C=C ring stretching vibrations. |
| IR | Absorption Band | 600 - 800 cm⁻¹ | C-Cl stretching vibration. |
**applications of 6 Chloro 8 Iodo 9h Purine in Academic Chemical Science**
6-Chloro-8-iodo-9H-purine as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of a chloro and an iodo group on the purine (B94841) core of this compound makes it an exceptionally versatile building block for the synthesis of complex organic molecules. The differential reactivity of the C-Cl and C-I bonds allows for controlled, stepwise introduction of various substituents, a key advantage in multi-step synthetic campaigns. While its application in the total synthesis of complex natural products is not extensively documented in readily available literature, its utility is well-established in the construction of diverse libraries of substituted purine derivatives, which are often key pharmacophores in medicinal chemistry.
The synthesis of 6-chloro-8-substituted-9[H]-purine derivatives has been achieved through efficient, one-pot condensation reactions of 6-halo-4,5-diaminopyrimidines with substituted aromatic acids. researchgate.netrsc.org This highlights the role of halogenated purine precursors in rapidly generating molecular diversity. The chloro group can be readily displaced by various nucleophiles, while the iodo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone of its utility in building complex molecular frameworks. For instance, the synthesis of various glycoside analogs and related compounds has been accomplished starting from purine derivatives, showcasing the importance of these scaffolds in creating molecules with potential biological activities. nih.gov
Contributions to the Development of Novel Organic Reactions and Methodologies
The unique electronic and steric properties of this compound and its derivatives have made them valuable substrates in the development and optimization of novel organic reactions and methodologies. The presence of two distinct halogen atoms allows for the investigation of regioselective transformations, pushing the boundaries of catalytic control.
A significant contribution lies in the area of palladium-catalyzed cross-coupling reactions. For example, catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines has been developed. researchgate.net This methodology allows for the selective alkynylation at either the C2 or C8 position by carefully choosing the palladium catalyst and ligands, a powerful tool for the precise construction of complex alkynylated purines. While this study focuses on a 2,8-diiodo derivative, the principles of catalyst control are directly applicable to the differential reactivity of the C6-Cl and C8-I bonds in this compound.
Furthermore, the reactivity of 6-halopurines in SNAr (Nucleophilic Aromatic Substitution) reactions has been systematically studied. The displacement of the halogen at the C6 position by various nucleophiles is a fundamental transformation in purine chemistry. Studies on 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides have provided valuable insights into the kinetics and mechanism of these reactions, contributing to a deeper understanding of purine reactivity. nih.govnih.gov This knowledge is crucial for designing efficient synthetic routes to a wide range of 6-substituted purine derivatives.
The development of efficient synthetic protocols for 6-chloro-8-substituted-9H-purine derivatives using reusable catalysts further underscores the role of this scaffold in advancing green chemistry principles. researchgate.netmdpi.com These methodologies often offer advantages such as high yields, short reaction times, and simple work-up procedures.
Role in the Design and Synthesis of Biologically Relevant Small Molecules and Ligands
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. This compound serves as an excellent starting point for the synthesis of diverse, biologically relevant small molecules and ligands, excluding considerations of their clinical efficacy or safety.
One notable area of application is in the development of kinase inhibitors. The synthesis of novel 6,8,9-trisubstituted purine analogues with potential anticancer activity has been reported, starting from precursors that can be elaborated to structures akin to this compound. microbenotes.com These compounds are designed to target specific kinases involved in cancer cell proliferation.
Another important class of targets is adenosine (B11128) receptors. Halogenated purines are key intermediates in the synthesis of selective adenosine receptor ligands. mdpi.com The ability to introduce diverse substituents at the C6 and C8 positions of the purine ring allows for the fine-tuning of affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). For instance, the synthesis of N6-adenosine derivatives with agonist action on A3 adenosine receptors has been achieved from 9-(2,3,5-tri-O-acetyl-β-D-ribofuranolsyl)-6-chloro-2-iodopurine, demonstrating the utility of dihalogenated purine nucleosides in this field. nih.gov
The purine scaffold is also crucial in the development of antiviral agents. The synthesis of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine has been explored for their activity against rhinovirus. medchemexpress.com The synthetic routes often involve the displacement of a 6-chloro group, highlighting the importance of 6-chloropurine (B14466) derivatives as precursors. Furthermore, purine nucleoside analogs, such as 6-chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, have been synthesized and are recognized for their potential as antitumor agents due to their ability to inhibit DNA synthesis and induce apoptosis. nih.gov
Table 1: Examples of Biologically Relevant Molecules Synthesized from Halogenated Purine Precursors
| Precursor Type | Target Class | Example of Synthesized Molecule | Potential Biological Relevance (Non-clinical) |
| 6,8,9-Trisubstituted purine analogues | Kinase inhibitors | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives | Anticancer activity |
| Halogenated purines | Adenosine receptor ligands | 2- and 6-substituted 9-ethylpurines | Modulation of adenosine receptor subtypes |
| 6-Chloropurine derivatives | Antiviral agents | 8-Substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Antirhinovirus activity |
| Dihalogenated purine nucleosides | Antitumor agents | 6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | Inhibition of DNA synthesis and apoptosis induction |
Development of Probes for Mechanistic Biological Investigations (non-clinical)
The amenability of the this compound scaffold to chemical modification makes it a valuable platform for the development of chemical probes to investigate biological processes at the molecular level. These probes are designed for non-clinical, mechanistic studies and can include fluorescent labels, affinity reagents, or radiolabeled tracers.
A key application is the synthesis of fluorescent nucleoside analogs. researchgate.netchempep.com By attaching a fluorophore to the purine core, researchers can create probes to visualize and study the localization, dynamics, and interactions of nucleic acids and nucleotide-binding proteins within cells. The synthesis of purine-based fluorescent probes for heat shock protein 90 (Hsp90) is a prime example. These probes can be used in techniques like flow cytometry and fluorescence microscopy to study Hsp90, a crucial chaperone protein involved in many cellular processes.
Furthermore, the synthesis of purine-based precursors for radiolabeled probes for Positron Emission Tomography (PET) imaging is an emerging area of research. nih.govrsc.orgaustinpublishinggroup.comnih.govnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. By incorporating a positron-emitting radionuclide into a purine-based molecule designed to target a specific biological entity, researchers can develop probes to study enzyme activity, receptor distribution, and other physiological and pathological processes in living systems. The development of such probes from precursors like this compound would enable detailed mechanistic investigations in a non-clinical setting.
Potential in Materials Science and Supramolecular Chemistry
While the primary applications of this compound have been in the life sciences, its structural features suggest significant potential in the fields of materials science and supramolecular chemistry. The presence of both a chloro and an iodo substituent, along with the hydrogen bond donor and acceptor sites on the purine ring, provides multiple avenues for constructing novel materials with interesting properties.
The iodo group is a particularly effective halogen bond donor. Halogen bonding is a directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. researchgate.netrsc.orgmicrobenotes.comnih.govmdpi.com The ability of the iodo group on the purine ring to form strong halogen bonds with Lewis basic sites on other molecules could be exploited to create well-defined supramolecular architectures, such as liquid crystals or porous organic frameworks. While the direct use of this compound in liquid crystal formation has not been extensively reported, the principles of using halogen bonding to induce mesogenic properties are well-established. researchgate.netresearchgate.net
The di-halogenated nature of this compound also makes it an attractive monomer for the synthesis of novel purine-based polymers. nih.gov Step-growth polymerization through cross-coupling reactions, such as the Stille coupling, can be used to incorporate the purine unit into the main chain of a polymer. Such polymers could exhibit interesting thermal, optical, and electronic properties, with potential applications in optoelectronics, sensing, or catalysis.
Furthermore, purine derivatives have been used as ligands for the construction of metal-organic frameworks (MOFs). rsc.orgnih.govmdpi.com MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. The nitrogen atoms of the purine ring in this compound can coordinate to metal ions, while the chloro and iodo groups could be further functionalized to tune the properties of the resulting MOF. The synthesis of purine-based ionic liquids has also been explored, opening up another avenue for the application of purine derivatives in materials science.
**emerging Research Paradigms and Future Outlook for 6 Chloro 8 Iodo 9h Purine Chemistry**
Integration of Artificial Intelligence and Machine Learning in Purine (B94841) Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the discovery and development of novel purine derivatives with tailored properties. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov For 6-chloro-8-iodo-9H-purine, AI and ML models can be trained on existing data for halogenated purines to predict the biological activities of novel, unsynthesized analogs. This predictive power allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of desired efficacy and minimizing the time and resources spent on less promising candidates. nih.gov
Machine learning algorithms, such as multiple linear regression and support vector machines, can reveal key structural features that influence a desired biological effect. nih.gov For instance, these models could be employed to predict how different substituents at the 8-position of the 6-chloropurine (B14466) core, in combination with the existing iodine atom, would affect binding affinity to a specific biological target. Furthermore, AI can be instrumental in optimizing the physicochemical properties of drug candidates. mdpi.com By predicting parameters like solubility, metabolic stability, and potential toxicity, ML models can guide the design of this compound derivatives with improved drug-like characteristics, thereby increasing their potential for clinical success. mdpi.com The integration of these computational approaches is expected to lead to a more rational and efficient design of purine-based therapeutics.
| AI/ML Application | Potential Impact on this compound Research |
|---|---|
| Predictive Modeling | Forecasting the biological activity of novel derivatives. |
| Virtual Screening | High-throughput screening of virtual compound libraries. |
| SAR Analysis | Identifying key structural determinants for biological activity. |
| ADMET Prediction | Optimizing absorption, distribution, metabolism, excretion, and toxicity profiles. |
| De Novo Design | Generating novel purine structures with desired properties. |
Innovations in Catalysis and Reaction Design for Halogenated Purines
Recent advancements in catalysis are providing more efficient and selective methods for the synthesis and modification of halogenated purines like this compound. Modern synthetic strategies are moving away from harsh reaction conditions and towards more sustainable and atom-economical processes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for introducing a wide variety of substituents at the halogenated positions of the purine ring. jocpr.com These methods offer a high degree of control and functional group tolerance, enabling the creation of diverse libraries of 6-chloro-8-substituted purine derivatives for biological screening. researchgate.netmdpi.com
A particularly innovative approach is the direct C-H functionalization of the purine core. mdpi.com This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. For instance, a direct regioselective C-H cyanation of purines has been developed, offering a streamlined method to introduce a cyano group at the 8-position. mdpi.com Such advancements in reaction design are crucial for the efficient synthesis of complex purine derivatives. The development of novel catalysts, including heterogeneous catalysts that can be easily recovered and reused, further enhances the sustainability and cost-effectiveness of these synthetic transformations. researchgate.net
| Catalytic Innovation | Application in Halogenated Purine Chemistry | Key Advantages |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse substituents at halogenated positions. | High efficiency, selectivity, and functional group tolerance. jocpr.com |
| Direct C-H Functionalization | Direct modification of the purine core without pre-functionalization. | Increased atom economy, shorter synthetic routes. mdpi.com |
| Heterogeneous Catalysis | Use of solid-supported catalysts for easier separation and recycling. | Enhanced sustainability and reusability. researchgate.net |
| Biocatalysis | Enzymatic synthesis of purine nucleoside analogs. | High selectivity, mild reaction conditions, and environmentally friendly. mdpi.commdpi.com |
Exploration of Bioorthogonal Chemistry and Chemical Biology Applications
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, presents exciting opportunities for studying the biological roles of this compound and its derivatives. nih.gov By incorporating a bioorthogonal handle, such as an azide or an alkyne, into the structure of this compound, researchers can create chemical probes for metabolic labeling. nih.govresearchgate.netcreative-proteomics.com These modified purine analogs can be fed to cells, where they are incorporated into nucleic acids or other biomolecules through the cell's natural metabolic pathways. thermofisher.com
Once incorporated, the bioorthogonal handle can be selectively reacted with a complementary probe, such as a fluorescent dye or an affinity tag, via a "click" reaction. researchgate.net This allows for the visualization, tracking, and isolation of the biomolecules containing the purine analog. researchgate.net This approach could be used to study DNA replication, RNA synthesis, or the interactions of purine-containing molecules with their cellular targets in real-time and in a physiologically relevant context. The development of mutually orthogonal bioorthogonal reactions could even enable the simultaneous labeling and tracking of multiple biomolecules, providing a more comprehensive picture of cellular processes. mdpi.comnih.gov The application of bioorthogonal chemistry to halogenated purines like this compound will undoubtedly deepen our understanding of their mechanisms of action and biological functions.
Sustainable and Environmentally Benign Synthetic Routes
There is a growing emphasis in the pharmaceutical and chemical industries on the development of sustainable and environmentally friendly synthetic processes. This "green chemistry" approach is being increasingly applied to the synthesis of halogenated purines. researchgate.net Key principles of green chemistry include the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents.
Interdisciplinary Approaches to Purine Research
The complexity of the biological systems in which purine derivatives function necessitates a highly interdisciplinary approach to research. The future of this compound chemistry will rely on close collaboration between synthetic chemists, medicinal chemists, biochemists, molecular biologists, and clinicians. nih.goveurekaselect.comresearchgate.net Synthetic chemists are tasked with developing novel and efficient methods for the synthesis and diversification of the this compound scaffold. researchgate.net
In parallel, computational chemists can use AI and molecular modeling to guide the design of new analogs with improved properties. nih.gov Biochemists and molecular biologists are essential for elucidating the mechanisms of action of these compounds, identifying their biological targets, and evaluating their effects in cellular and animal models. mdpi.comnih.gov Ultimately, the translation of promising purine-based compounds into new therapies requires the expertise of medicinal chemists and clinicians to navigate the complexities of drug development and clinical trials. ppsociety.orgmdpi.com The Purine and Pyrimidine (B1678525) Society, for example, brings together scientists and physicians from diverse backgrounds to foster this type of collaboration and advance the field of purine and pyrimidine research. ppsociety.org Such interdisciplinary efforts are crucial for unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Basic: What are the key considerations for synthesizing 6-chloro-8-iodo-9H-purine with high purity?
Answer:
Synthesis typically involves multi-step reactions, starting with halogenation of the purine core. Critical parameters include:
- Temperature control (e.g., maintaining −20°C during iodination to prevent side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance reactivity for halogen substitution) .
- Reagent stoichiometry , particularly the ratio of chlorinating (e.g., POCl₃) and iodinating agents (e.g., NIS) to minimize byproducts .
Continuous flow processes may improve scalability and consistency by ensuring precise control of reaction conditions . Post-synthesis, purity is verified via ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., N9-H at δ ~12–13 ppm), while ¹³C NMR confirms halogenation at C6 and C8 .
- Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C₅H₃ClIN₄: 296.8803) .
- X-ray crystallography : Resolves 3D structure and halogen bonding patterns; SHELXL software is widely used for refinement .
Intermediate: How do the chlorine and iodine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing effects : Chlorine at C6 increases electrophilicity at C2 and C8, making these positions prone to nucleophilic attack (e.g., by amines or thiols) .
- Steric hindrance : The bulky iodine at C8 may slow reactions at adjacent positions but enhances stability against enzymatic degradation .
- Leaving-group potential : Iodine’s polarizability facilitates displacement in Suzuki couplings or cross-coupling reactions, as demonstrated in related purine derivatives .
Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data for this compound?
Answer:
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
- Byproduct analysis : Use LC-MS to identify impurities that may skew bioactivity assays .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to account for variability in assay protocols (e.g., cell line differences) .
Advanced: What experimental strategies are recommended to study the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of enzyme activity (e.g., xanthine oxidase) with varying inhibitor concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Molecular docking : Use software like AutoDock to model interactions with active sites, guided by crystallographic data from SHELX-refined structures .
Advanced: How should researchers design experiments to investigate the compound’s interaction with DNA/RNA?
Answer:
- Fluorescence quenching assays : Monitor changes in ethidium bromide emission when the compound intercalates .
- Circular dichroism (CD) : Detect conformational changes in DNA helices upon binding .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics using immobilized nucleic acid templates .
Intermediate: What are the stability challenges for this compound under varying pH and temperature conditions?
Answer:
- Acidic conditions : Hydrolysis at C6-Cl is accelerated below pH 3, requiring storage in neutral buffers .
- Thermal degradation : Decomposition above 60°C necessitates cold storage (−20°C) and inert atmospheres for long-term stability .
- Light sensitivity : Iodine’s susceptibility to photolytic cleavage mandates amber vials for storage .
Advanced: How can computational modeling enhance the understanding of this compound’s pharmacological profile?
Answer:
- QSAR models : Correlate structural features (e.g., halogen size, logP) with bioactivity to predict toxicity or efficacy .
- MD simulations : Study solvation effects and membrane permeability using force fields like CHARMM .
- ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic pathways .
Advanced: What methodologies support high-throughput screening of this compound derivatives for drug discovery?
Answer:
- Combinatorial libraries : Use Suzuki-Miyaura couplings to generate diverse C8-substituted analogs .
- Automated crystallization : Employ SHELXC/D/E pipelines for rapid structural determination of derivatives .
- Microplate assays : Screen cytotoxicity and selectivity across cancer cell lines using ATP-luminescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
